molecular formula C10H17N3O4 B1336796 Gly-Pro-Ala CAS No. 837-83-2

Gly-Pro-Ala

Cat. No.: B1336796
CAS No.: 837-83-2
M. Wt: 243.26 g/mol
InChI Key: GGLIDLCEPDHEJO-BQBZGAKWSA-N
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Description

Gly-Pro-Ala is a peptide.

Mechanism of Action

Target of Action

Glycine-Proline-Alanine, also known as Gly-Pro-Ala, is a tripeptide that is part of the larger family of peptides. Peptides are known for their role in cellular communication, such as protein regulation, cell proliferation, cell migration, inflammation, angiogenesis, and melanogenesis . The primary targets of this compound are likely to be similar, affecting various cellular processes.

Mode of Action

The interaction of this compound with its targets results in a variety of changes. For instance, peptides like this compound have been found to increase the proliferation of collagen, elastin, proteoglycan, glycosaminoglycan, and fibronectin . This interaction leads to a reduction in pigmentation of photo-damaged skin and fine lines and wrinkles, with the regeneration of the skin matrix cells .

Biochemical Pathways

This compound, like other peptides, is involved in a broad variety of physiological processes including defense, immunity, stress, growth, homeostasis, and reproduction . It is part of the nonessential amino acids group, which includes glutamate, glutamine, and proline, and they share an anabolic pathway . The biochemical pathways affected by this compound are likely to be diverse, given the wide range of processes that peptides are involved in.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Peptides like this compound are known to be transported into the plasma . The plasma kinetics for peroral and intraperitoneal administration was found to be similar . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are significant. As mentioned earlier, it increases the proliferation of collagen, elastin, proteoglycan, glycosaminoglycan, and fibronectin . This leads to a reduction in pigmentation of photo-damaged skin and fine lines and wrinkles, with the regeneration of the skin matrix cells . As a result, skin elasticity increases, and skin appears smoother and firmer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of a peptide from its component amino acids requires certain conditions to be met . If we ignore the chemistry involved, a mixture of equal molar amounts of alanine and glycine would generate four different dipeptides . Therefore, the environment in which this compound is synthesized and administered can significantly impact its action and efficacy.

Biochemical Analysis

Biochemical Properties

Gly-Pro-Ala interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound can modulate oxidative stress and cell death in inflammatory diseases

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating oxidative stress and cell death . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through interactions with various biomolecules. These interactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the peptide’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to alleviate acute lung injury in mice when administered at different concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c1-6(10(16)17)12-9(15)7-3-2-4-13(7)8(14)5-11/h6-7H,2-5,11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLIDLCEPDHEJO-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25511-07-3
Record name L-Alanine, glycyl-L-prolyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25511-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837-83-2
Record name Glycylprolylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=837-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-glycyl-L-prolyl)-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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